molecular formula C16H22O2 B14188159 (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol CAS No. 850479-60-6

(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol

Cat. No.: B14188159
CAS No.: 850479-60-6
M. Wt: 246.34 g/mol
InChI Key: VLKSACLQTKQHMA-IIAWOOMASA-N
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Description

(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol: is a chiral organic compound with a complex structure It features a benzyloxy group, two methyl groups, and a hydroxyl group attached to a hept-5-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, acetylene, and appropriate chiral auxiliaries.

    Formation of the Hept-5-yne Backbone: The hept-5-yne backbone is constructed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

    Introduction of Chiral Centers: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Functional Group Modifications: The benzyloxy group and hydroxyl group are introduced through selective functional group transformations, such as protection-deprotection strategies and selective oxidation-reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reactions are efficient and cost-effective.

    Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new ethers or other substituted derivatives.

Scientific Research Applications

(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol has various scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects or material properties.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol: can be compared with other chiral alkynes and benzyloxy derivatives.

    This compound: is unique due to its specific stereochemistry and functional groups.

Uniqueness

    Chiral Centers: The presence of multiple chiral centers makes it a valuable compound for studying stereochemistry.

    Functional Groups:

Properties

CAS No.

850479-60-6

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

(2R,3R,4R)-2,4-dimethyl-1-phenylmethoxyhept-5-yn-3-ol

InChI

InChI=1S/C16H22O2/c1-4-8-13(2)16(17)14(3)11-18-12-15-9-6-5-7-10-15/h5-7,9-10,13-14,16-17H,11-12H2,1-3H3/t13-,14-,16-/m1/s1

InChI Key

VLKSACLQTKQHMA-IIAWOOMASA-N

Isomeric SMILES

CC#C[C@@H](C)[C@H]([C@H](C)COCC1=CC=CC=C1)O

Canonical SMILES

CC#CC(C)C(C(C)COCC1=CC=CC=C1)O

Origin of Product

United States

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